molecular formula C26H22N2O4S2 B2548995 N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 919862-63-8

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2548995
CAS No.: 919862-63-8
M. Wt: 490.59
InChI Key: NJDNQIHSFNFDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a useful research compound. Its molecular formula is C26H22N2O4S2 and its molecular weight is 490.59. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

One significant application of this compound is in studying its metabolism and pharmacokinetics. For example, a study on the disposition and metabolism of SB-649868, a compound with a similar benzoyl moiety, in humans has shown its comprehensive metabolic pathway and elimination via feces and urine, highlighting its potential for insomnia treatment (Renzulli et al., 2011). This study contributes to understanding the biotransformation and pharmacokinetic profiles of such compounds, providing a basis for their therapeutic applications.

Therapeutic Potential

The therapeutic potential of compounds structurally related to N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide has been explored in various studies. For instance, the anxiolytic effects of arylpiperazine derivatives containing isonicotinic and picolinic nuclei suggest a direct involvement of 5-HT1A receptors and an indirect involvement of the GABAergic system, indicating potential applications in anxiety disorder treatments (Kędzierska et al., 2019).

Diagnostic Applications

Additionally, compounds with benzamide groups have been utilized in diagnostic applications. For example, sigma receptor scintigraphy with radiolabeled benzamides, such as P-(123)I-MBA, has been investigated for visualizing primary breast tumors in vivo, demonstrating the potential of benzamide derivatives in cancer diagnosis (Caveliers et al., 2002).

Antimicrobial and Antiproliferative Effects

Research has also focused on the antimicrobial and antiproliferative effects of benzoyl peroxide combinations, which, while not directly mentioning this compound, illustrate the broader applications of benzoyl compounds in treating acne and reducing antibiotic-resistant strains of bacteria (Eady et al., 1996).

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S2/c1-17(2)34(31,32)21-15-9-14-20(16-21)25(30)28-26-27-22(18-10-5-3-6-11-18)24(33-26)23(29)19-12-7-4-8-13-19/h3-17H,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDNQIHSFNFDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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